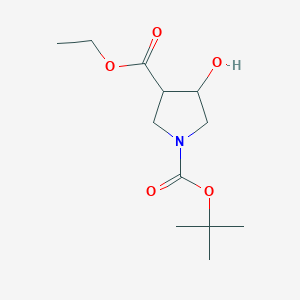

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate

Description

The exact mass of the compound this compound is 259.14197277 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBUFXKTKCCCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Substituted Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores its importance as a versatile scaffold. The non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a key factor in developing successful clinical candidates. This "escape from flatland" can lead to improved potency, selectivity, and pharmacokinetic properties by enabling more precise interactions with biological targets.

This guide focuses on a specific, highly functionalized pyrrolidine derivative: Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate . This molecule is a valuable chiral building block for the synthesis of complex bioactive molecules. The presence of a hydroxyl group, a carboxylate, and a Boc-protected amine on the pyrrolidine core provides multiple points for synthetic diversification, making it an attractive starting material for drug discovery programs. The stereochemistry at the 3- and 4-positions is crucial, as the spatial arrangement of these functional groups dictates the molecule's interaction with its biological target.

Core Compound Identification and Properties

Chemical Identity

-

Systematic Name: 1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate

-

Common Synonyms: Ethyl 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylate, 1-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester

-

CAS Number:

-

146256-99-7 (for the mixture of stereoisomers)

-

1523541-94-7 (for the (3R,4S) stereoisomer)[1]

-

-

Molecular Formula: C₁₂H₂₁NO₅[1]

-

Molecular Weight: 259.30 g/mol [1]

Physicochemical Properties

Experimental data on the physicochemical properties of this compound is not extensively reported in peer-reviewed literature. The following table includes computed data from publicly available chemical databases. Researchers should verify these properties experimentally.

| Property | Value (Computed) | Source |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 76.1 Ų | PubChem |

| Exact Mass | 259.14197277 Da | PubChem |

Synthesis Strategies

Conceptual Synthetic Workflow: 1,3-Dipolar Cycloaddition

A common and powerful method for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a substituted alkene.

References

A Senior Application Scientist's Guide to N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine scaffold is a cornerstone.[1][2][3] Its prevalence in FDA-approved drugs highlights its utility as a versatile building block.[2] N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester, a specific derivative of this scaffold, offers a unique combination of functional groups: a Boc-protected amine, a hydroxyl group, and an ethyl ester. This strategic arrangement provides chemists with multiple reaction handles, making it a valuable intermediate in the synthesis of complex bioactive molecules and peptidomimetics.[4][5] Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in synthetic chemistry and for predicting the behavior of the novel molecules derived from it. This guide provides an in-depth analysis of these properties, grounded in both theoretical principles and practical, field-proven insights.

Chemical Identity and Core Molecular Descriptors

A precise understanding of a molecule's identity is the foundation of all subsequent analysis. The following table summarizes the key identifiers and structural descriptors for N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester.

| Identifier | Value | Source |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | PubChem[6] |

| CAS Number | 146256-99-7 | PubChem[6] |

| Molecular Formula | C12H21NO5 | PubChem[6] |

| Molecular Weight | 259.30 g/mol | PubChem[6] |

| Canonical SMILES | CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | PubChem[6] |

| InChI Key | JHBUFXKTKCCCKA-UHFFFAOYSA-N | PubChem[6] |

These identifiers are crucial for unambiguous documentation, database searching, and regulatory submissions. The SMILES and InChI formats provide a machine-readable representation of the 2D structure, essential for computational modeling and cheminformatics.

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a synthetic building block directly influence its reactivity, solubility, and handling characteristics. For drug development, these parameters also offer early insights into the drug-like potential of derivative compounds.

| Property | Value (Computed) | Significance in Drug Discovery & Synthesis | Source |

| XLogP3 | 0.8 | Predicts lipophilicity and membrane permeability. A value <5 is favorable under Lipinski's Rule of 5. | PubChem[6] |

| Topological Polar Surface Area (TPSA) | 76.1 Ų | Estimates polarity and hydrogen bonding capacity, affecting solubility and cell penetration. | PubChem[6] |

| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group can donate a hydrogen bond. | PubChem[6] |

| Hydrogen Bond Acceptors | 5 | The five oxygen atoms can act as hydrogen bond acceptors. | PubChem[6] |

| Rotatable Bond Count | 5 | Indicates molecular flexibility, which can impact receptor binding affinity. | PubChem[6] |

In-Depth Analysis of Key Properties

Lipophilicity (LogP) and its Implications

Lipophilicity, quantified by the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase.[7] It is a critical parameter in drug development, influencing everything from solubility and absorption to metabolism and toxicity.[8][9]

-

Expertise & Causality: The computed XLogP3 value of 0.8 for our title compound indicates a well-balanced character.[6] It is neither excessively hydrophobic nor overly hydrophilic. This balance is advantageous. A LogP value in this range suggests sufficient aqueous solubility for handling in buffered solutions while retaining enough lipophilicity to partition across biological membranes.[10] According to Lipinski's "Rule of Five," a LogP value not greater than 5 is a key indicator of a compound's potential as an orally active drug.[9]

-

Trustworthiness through Measurement: While computational models provide a valuable first pass, experimental determination is the gold standard.[7] The Shake-Flask method, though time-consuming, is considered the most accurate direct method for measuring LogP values in the range of -2 to 4.[7]

Solubility and Polarity (TPSA)

The Topological Polar Surface Area (TPSA) is a calculated property that correlates well with hydrogen bonding potential and polarity. The TPSA of 76.1 Ų suggests that N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester is a moderately polar molecule.[6]

-

Expertise & Causality: This moderate polarity, driven by the hydroxyl, ester, and carbamate groups, predicts solubility in a range of organic solvents, particularly polar aprotic solvents like DMF and DMSO, and limited solubility in water.[11] The presence of both hydrogen bond donors (1) and acceptors (5) facilitates interactions with polar solvents.[6] For synthetic applications, this means the compound can be readily dissolved in common reaction media. In the context of drug design, a balanced TPSA is often sought to achieve both aqueous solubility for formulation and lipid solubility for membrane transport.

Experimental Protocol: Determination of LogD7.4

For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than LogP. The following protocol outlines a miniaturized shake-flask method to determine the LogD at pH 7.4, mimicking physiological conditions.[9][12]

Workflow Diagram: LogD7.4 Determination

Caption: Experimental workflow for LogD7.4 determination via the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. Vigorously mix equal volumes of the two solvents overnight and allow them to separate to ensure mutual saturation.[12]

-

Sample Preparation: Prepare a 10 mM stock solution of the title compound in dimethyl sulfoxide (DMSO).[9]

-

Partitioning: In a microcentrifuge tube, combine 990 µL of the pre-saturated PBS phase with 100 µL of the pre-saturated n-octanol phase.[9]

-

Spiking: Add 10 µL of the 10 mM DMSO stock solution to the biphasic mixture.[9]

-

Equilibration: Cap the tube and mix on a rotator at room temperature for 1 hour to allow the compound to partition between the two phases until equilibrium is reached.[9]

-

Phase Separation: Centrifuge the tube to achieve a clean separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) or LC-MS method.[12]

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous (PBS) phase.[8]

Stability and Handling

-

Storage: Based on analogous compounds, N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Recommended storage temperatures are often between 2-8°C to maintain long-term stability.[4][15]

-

Reactivity: The molecule possesses several reactive sites. The hydroxyl group can undergo oxidation or act as a nucleophile. The ester is susceptible to hydrolysis under strong acidic or basic conditions. The Boc-protecting group is stable to many reaction conditions but can be readily removed with strong acids (e.g., trifluoroacetic acid), which is a key feature for its use in multi-step synthesis.

-

Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13][14][16] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation.[13][14] The compound may cause skin and serious eye irritation.[13][14][17]

Conclusion

N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester is a well-characterized building block with a balanced physicochemical profile. Its moderate lipophilicity, calculated TPSA, and multiple functional handles make it an attractive starting material for the synthesis of novel chemical entities in drug discovery. The insights and protocols presented in this guide are designed to empower researchers to utilize this versatile compound with a deep understanding of its properties, ensuring both efficiency in the lab and a higher probability of success in the development of new therapeutics.

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate | C12H21NO5 | CID 53400859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. acdlabs.com [acdlabs.com]

- 9. enamine.net [enamine.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 1-Pyrrolidinecarboxylic acid, 3-azido-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4R)-rel- () for sale [vulcanchem.com]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. N-Boc-ピロリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of Ethyl 1-Boc-4-Hydroxypyrrolidine-3-Carboxylate

December 31, 2025

Abstract

This technical guide provides a comprehensive framework for the detailed structural and conformational analysis of ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate, a key heterocyclic scaffold in contemporary drug discovery. The pyrrolidine ring, a prevalent motif in numerous pharmaceuticals, exhibits a non-planar geometry that is crucial for its biological activity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delineates a multi-faceted approach combining experimental techniques—namely single-crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopy—with robust computational modeling. By elucidating the three-dimensional architecture and dynamic conformational landscape of this molecule, researchers can gain profound insights into its structure-activity relationships (SAR), paving the way for the rational design of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of a multitude of biologically active compounds and natural products.[1][2] Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, enabling a more thorough exploration of chemical space compared to planar aromatic systems. This non-planar geometry, characterized by a phenomenon known as pseudorotation, is a key determinant of a molecule's interaction with biological targets.

This compound, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group, and an ethyl carboxylate substituent, presents a fascinating case for conformational analysis. The interplay of these functional groups dictates the puckering of the pyrrolidine ring and the relative orientation of the substituents, which in turn influences its pharmacokinetic and pharmacodynamic properties. A precise understanding of its solid-state structure and solution-phase conformational dynamics is therefore paramount for its effective utilization in drug design.

Experimental Determination of Molecular Structure

A definitive understanding of the three-dimensional structure of this compound can be achieved through a combination of single-crystal X-ray diffraction for solid-state analysis and NMR spectroscopy for elucidating its conformational preferences in solution.

Single-Crystal X-ray Diffraction: An Atomic-Resolution Snapshot

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.

-

Crystal Growth (Mandatory First Step):

-

Purity is Paramount: Ensure the sample of this compound is of the highest possible purity.

-

Solvent Selection: Screen a variety of solvents in which the compound is sparingly soluble. Slow evaporation of a saturated solution is a common and effective method.

-

Technique: Dissolve the compound in a suitable solvent and filter the solution to remove any particulate matter. Allow the solvent to evaporate slowly in a dust-free and vibration-free environment.

-

Crystal Selection: Under a microscope, select a single, well-formed crystal with clear facets and dimensions typically in the range of 0.1-0.3 mm.

-

-

Data Collection:

-

Mounting: Mount the selected crystal on a goniometer head.

-

Diffractometer Setup: Place the mounted crystal in a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations. A complete dataset is typically collected over a wide 2θ range to ensure high resolution.

-

-

Structure Solution and Refinement:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters.

-

Structure Solution: The intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data to obtain the final, high-resolution crystal structure.

-

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₂₁NO₅ |

| Formula Weight | 259.30 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 16.5 |

| V (ų) | 1430.0 |

| Z | 4 |

| R-factor | < 0.05 |

This table presents hypothetical data for illustrative purposes.

NMR Spectroscopy: Unraveling Conformational Dynamics in Solution

NMR spectroscopy is a powerful tool for determining the structure and conformational preferences of molecules in solution. A suite of 1D and 2D NMR experiments can provide detailed insights into the connectivity, stereochemistry, and dynamic behavior of this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

The choice of solvent can influence the conformational equilibrium.

-

-

1D NMR Spectra Acquisition:

-

¹H NMR: Provides information on the chemical environment of each proton and their scalar couplings.

-

¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments.

-

-

2D NMR Spectra Acquisition for Structural Elucidation:

-

COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, establishing the connectivity of the proton spin systems within the pyrrolidine ring and the ethyl and Boc groups.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, confirming the overall molecular structure.

-

-

2D NMR Spectra Acquisition for Conformational Analysis:

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial information about the relative stereochemistry and conformational preferences. For a molecule of this size, ROESY is often preferred as it avoids the potential for zero or negative NOEs.

-

Analysis of Vicinal Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) within the pyrrolidine ring is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the puckering of the pyrrolidine ring can be inferred.

-

| Proton | Expected Chemical Shift (ppm) | Key COSY Correlations | Key NOESY/ROESY Correlations |

| H3 | 2.8 - 3.2 | H4, H2α, H2β | H4, H5α, H5β |

| H4 | 4.0 - 4.4 | H3, H5α, H5β | H3, OH |

| H2α, H2β | 3.3 - 3.8 | H3 | H5α, H5β, Boc-CH₃ |

| H5α, H5β | 3.5 - 4.0 | H4 | H2α, H2β, Boc-CH₃ |

| OCH₂ CH₃ | 4.1 - 4.3 | OCH₂CH₃ | H3 |

| OCH₂CH₃ | 1.2 - 1.4 | OCH₂ CH₃ | - |

| Boc-CH₃ | 1.4 - 1.6 | - | H2α, H2β, H5α, H5β |

This table presents expected data based on the analysis of similar structures.

Computational Chemistry: In Silico Structural and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT) and Molecular Mechanics (MM), are indispensable tools for exploring the conformational landscape of flexible molecules like this compound.

Theoretical Background

-

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally inexpensive and suitable for exploring a wide range of conformations.

-

Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the electronic structure and energies of molecules.

Protocol: Computational Conformational Analysis

-

Initial Structure Generation:

-

Build the 3D structure of this compound using a molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This involves rotating the rotatable bonds, including those within the pyrrolidine ring (pseudorotation).

-

-

Geometry Optimization and Energy Calculation:

-

Take the low-energy conformers identified from the MM search and perform geometry optimization and energy calculations using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*). This will provide more accurate relative energies of the different conformations.

-

-

Analysis of Results:

-

Analyze the geometries of the optimized conformers, paying close attention to the pyrrolidine ring pucker (e.g., envelope or twist conformations) and the orientation of the substituents.

-

Calculate the Boltzmann population of each conformer at a given temperature to determine the most probable conformations in solution.

-

Visualization: Conformational Workflow

Caption: Workflow for computational conformational analysis.

Synthesis of Findings: A Holistic View of Structure and Conformation

The true power of this multi-pronged approach lies in the integration of experimental and computational data.

-

The crystal structure provides a highly accurate starting point for computational models and serves as a benchmark for validating the accuracy of the chosen theoretical methods.

-

NMR-derived NOE/ROE distance restraints and dihedral angles from coupling constants can be used to guide and validate the computational conformational search, ensuring that the predicted solution-phase conformations are consistent with experimental observations.

-

Computational analysis can help to rationalize the observed NMR parameters and provide a more detailed understanding of the dynamic equilibrium between different conformers in solution.

By combining these techniques, a comprehensive and self-validating picture of the structural and conformational properties of this compound can be constructed. This detailed understanding is crucial for elucidating its biological function and for the design of next-generation therapeutics based on this versatile scaffold.

References

Spectroscopic Analysis of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate: A Technical Guide

Introduction

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, decorated with key functional groups—a hydroxyl, an ethyl ester, and a tert-butyloxycarbonyl (Boc) protecting group—makes it a valuable building block for the synthesis of complex biologically active molecules. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, prized for its ability to introduce conformational rigidity and specific stereochemical features into a molecule.

This technical guide provides a detailed analysis of the spectroscopic data for this compound, a crucial aspect for its unambiguous identification and characterization in a research and development setting. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for ensuring the purity, identity, and structural integrity of this important synthetic intermediate.

Molecular Structure and Key Features

The structural features of this compound directly influence its spectroscopic signatures. The molecule possesses a five-membered saturated nitrogen-containing ring (pyrrolidine). The nitrogen atom is protected with a bulky Boc group, which restricts rotation and influences the chemical environment of the neighboring protons. The substituents at the 3 and 4 positions of the pyrrolidine ring, an ethyl carboxylate and a hydroxyl group respectively, introduce additional functionalities that are readily identifiable by spectroscopic methods.

The Ubiquitous Five-Membered Ring: A Technical Guide to the Discovery and Synthetic History of Substituted Pyrrolidine Derivatives

Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Nature and Medicine

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as one of the most important structural motifs in modern medicinal chemistry and natural product synthesis.[1] Its prevalence is remarkable, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine unit. This prominence is not accidental; the pyrrolidine scaffold offers a unique combination of properties that make it an ideal building block for bioactive molecules. Its sp³-hybridized, non-planar structure allows for the exploration of three-dimensional chemical space, a critical factor for achieving specific and high-affinity interactions with biological targets.[2] Furthermore, the stereogenic centers inherent to many substituted pyrrolidines contribute significantly to the molecule's overall stereochemistry, which can drastically influence its biological activity and binding modes to enantioselective proteins.[2]

From the potent physiological effects of alkaloids like nicotine, first isolated in 1828, to the life-saving applications of modern pharmaceuticals, the history of substituted pyrrolidines is a testament to their enduring significance.[3] This in-depth technical guide will traverse the historical landscape of their discovery, delve into the intricacies of their synthetic evolution, and explore their critical role in contemporary drug development. We will examine the causality behind key experimental choices in their synthesis and provide practical, field-proven insights for researchers and scientists in the field.

Part 1: A Historical Perspective - From Tobacco Fields to the Laboratory

The story of substituted pyrrolidines begins not in a laboratory, but in the natural world, with the isolation and characterization of alkaloids from various plant species. These naturally occurring compounds, often possessing potent biological activities, provided the initial impetus for chemists to study this fascinating class of heterocycles.

Landmark Discoveries of Pyrrolidine-Containing Natural Products

-

Nicotine (1): The history of pyrrolidine chemistry is inextricably linked to nicotine, the principal alkaloid in tobacco plants (Nicotiana tabacum).[4] While crude nicotine was known for centuries, it was first purified in 1828.[1][4] Its correct molecular formula was established in 1843, and its structure, featuring a pyridine ring linked to an N-methylpyrrolidine ring, was elucidated by Adolf Pinner in 1895.[3][5] The first laboratory synthesis of nicotine was reported by Amé Pictet in 1904, a landmark achievement that spurred further investigation into the synthesis of related heterocyclic compounds.[1][4]

-

Proline (2): This proteinogenic amino acid, unique for its secondary amine constrained within a pyrrolidine ring, was first isolated in 1900 by Richard Willstätter.[6] He synthesized it from 1,3-dibromopropane and the sodium salt of diethyl malonate. A year later, Emil Fischer isolated proline from casein.[6] The name "proline" itself is derived from "pyrrolidine," highlighting the fundamental connection between the two.[6] Proline's rigid conformational structure plays a crucial role in the secondary structure of proteins.

-

Hygrine (3) and Scopolamine (4): The coca plant, famous for cocaine, also yielded other pyrrolidine alkaloids. Hygrine was first isolated by Carl Liebermann in 1889.[7] Its structure consists of an N-methylpyrrolidine ring with an acetone side chain at the 2-position.[8] Scopolamine, another tropane alkaloid containing a pyrrolidine moiety within its bicyclic structure, was first described in 1881 and has a long history of medicinal use, particularly as an anticholinergic agent.[6][9] The biosynthesis of scopolamine involves the formation of the N-methyl-pyrrolium cation, which then condenses with acetoacetic acid to form hygrine as an intermediate.[6]

Part 2: The Synthetic Chemist's Toolkit - Constructing and Functionalizing the Pyrrolidine Ring

The development of synthetic methodologies for constructing and functionalizing the pyrrolidine ring has been a major focus of organic chemistry. The demand for stereochemically pure and diversely substituted pyrrolidines for drug discovery has driven the innovation of numerous elegant and efficient synthetic strategies.

Building the Ring: Key Cyclization Strategies

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[10][11] While this reaction yields aromatic pyrroles, it is a foundational concept as the resulting pyrroles can be subsequently reduced to the corresponding pyrrolidines. The reaction is typically acid-catalyzed, and the mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration.[12]

Mechanism of the Paal-Knorr Pyrrole Synthesis: The accepted mechanism involves the protonation of one carbonyl group, which is then attacked by the amine to form a hemiaminal. This is followed by a rate-determining intramolecular attack of the nitrogen on the second carbonyl to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to the stable pyrrole ring.[11]

Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide [13]

-

Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Purification: Combine the organic phases, wash with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and versatile methods for the enantioselective synthesis of polysubstituted pyrrolidines.[14] This reaction allows for the creation of up to four stereocenters in a single step with high levels of regio- and stereocontrol. Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as α-amino acids or iminoesters.

Mechanism of Silver-Catalyzed Azomethine Ylide Cycloaddition: In a common protocol, an α-iminoester coordinates to a silver(I) catalyst in the presence of a base. The deprotonation of the α-carbon generates an N-metalated azomethine ylide. This dipole then reacts with a dipolarophile (an alkene) in a concerted [3+2] cycloaddition to form the pyrrolidine ring. The stereoselectivity is often controlled by the chiral ligand coordinated to the metal catalyst.

Caption: Workflow for asymmetric azomethine ylide cycloaddition.

Experimental Protocol: Silver-Catalyzed Multicomponent 1,3-Dipolar Cycloaddition [15]

-

Reaction Setup: To a solution of the aldehyde (e.g., ethyl glyoxylate), an α-amino ester hydrochloride, and a dipolarophile in a suitable solvent, add triethylamine at room temperature.

-

Catalyst Addition: Add a catalytic amount of a silver salt (e.g., silver acetate).

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction involves the in situ formation of the imino ester, followed by the generation of the silver-azomethine ylide and subsequent cycloaddition.

-

Workup and Purification: Upon completion, the reaction is typically quenched, and the product is extracted and purified by column chromatography to yield the polysubstituted proline derivative.

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another powerful strategy for pyrrolidine synthesis, particularly through an intramolecular cascade reaction.[2] This approach is highly efficient for constructing N-substituted pyrrolidinones and other functionalized pyrrolidines.

Mechanism of Intramolecular Aza-Michael Addition: The reaction is initiated by the conjugate addition of a primary amine to an α,β-unsaturated ester. The resulting secondary amine intermediate then acts as a nucleophile, undergoing an intramolecular cyclization via attack on an ester or other electrophilic group at the γ-position, leading to the formation of a stable five-membered pyrrolidinone ring.[2]

Experimental Protocol: Synthesis of Fluoropyrrolidines via Intramolecular Aza-Michael Addition [16] A detailed protocol for the synthesis of fluorinated pyrrolidine derivatives involves the intramolecular aza-Michael addition of an aminofluorovinylsulfone. The reaction exhibits high diastereoselectivity, preferentially forming the anti-N-benzylpyrrolidine sulfone. The specific conditions, including solvent and base, are crucial for achieving the desired stereochemical outcome.

Asymmetric Synthesis: The Quest for Enantiopurity

The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods has been a major driving force in this field.

This strategy utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, such as L-proline and L-hydroxyproline, are common chiral pool starting materials for the synthesis of a wide variety of substituted pyrrolidines.[1]

In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Evans oxazolidinones and Oppolzer's camphorsultam are examples of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of pyrrolidines, including in 1,3-dipolar cycloaddition reactions.[13]

The use of small organic molecules as catalysts for asymmetric transformations has revolutionized organic synthesis. Proline and its derivatives are highly effective organocatalysts for a variety of reactions, including aldol and Michael additions, which can be key steps in the synthesis of chiral pyrrolidines.[10] The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, underscores the importance of this field.[1]

Part 3: Substituted Pyrrolidines in Drug Discovery - A Scaffold for Therapeutic Innovation

The unique structural and physicochemical properties of the pyrrolidine ring have made it a cornerstone in the design of a wide range of therapeutic agents. The ability to introduce substituents with precise stereochemical control allows for the fine-tuning of a molecule's interaction with its biological target, leading to improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: A Glimpse into Pyrrolidine's Therapeutic Potential

-

Anticancer Agents: A vast number of synthetic pyrrolidine derivatives have demonstrated significant anticancer activity.[17][18] SAR studies have shown that the nature and position of substituents on the pyrrolidine ring are crucial for cytotoxicity against various cancer cell lines.[19] For instance, spirooxindole-pyrrolidine hybrids have emerged as a promising class of anticancer agents, with their activity being highly dependent on the substitution pattern on both the oxindole and pyrrolidine moieties.[6]

-

Antiviral Agents: Pyrrolidine derivatives have been investigated as inhibitors of various viral targets. For example, they have been designed as neuraminidase inhibitors for the treatment of influenza.[20] More recently, novel pyrrolidine derivatives have been identified as potent inhibitors of the main protease (Mpro) of coronaviruses, including SARS-CoV-2.[21] SAR studies on these compounds help in optimizing their binding to the active site of the viral enzyme.

-

DPP-4 Inhibitors for Type 2 Diabetes: Several dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes, feature a pyrrolidine scaffold. The pyrrolidine ring often mimics the proline residue of the natural substrates of the DPP-4 enzyme. SAR studies have focused on modifying the substituents on the pyrrolidine ring to enhance potency and selectivity.[18]

-

CCR5 Antagonists for HIV Treatment: The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV entry into host cells. Pyrrolidine-based compounds have been developed as CCR5 antagonists. SAR studies on these molecules have explored modifications to the substituents on the pyrrolidine ring to improve antiviral potency and pharmacokinetic properties.[20]

Case Study: The Pyrrole Ring of Atorvastatin

Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol, features a central, highly substituted pyrrole ring. While the final drug contains a pyrrole, its synthesis often involves a Paal-Knorr type reaction to construct this core, which is conceptually linked to pyrrolidine synthesis. The substituents on the pyrrole ring are critical for its inhibitory activity against HMG-CoA reductase.

Table 1: Comparison of Key Synthetic Strategies for Substituted Pyrrolidines

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl with an amine. | Operationally simple, good yields for pyrroles.[13] | Requires synthesis of 1,4-dicarbonyl precursors; pyrrole product needs reduction to pyrrolidine. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile.[14] | High stereocontrol, can create multiple stereocenters in one step. | Requires careful control of reaction conditions; catalyst can be expensive. |

| Aza-Michael Addition | Intramolecular conjugate addition of an amine.[2] | Efficient for N-substituted pyrrolidinones, often a cascade reaction.[2] | Scope can be limited by the availability of suitable precursors. |

| Chiral Pool Synthesis | Use of enantiopure natural products (e.g., proline).[1] | Access to enantiomerically pure products. | Can involve lengthy synthetic sequences. |

| Organocatalysis | Use of small chiral organic molecules as catalysts.[10] | Metal-free, often environmentally benign. | Catalyst loading can be high in some cases. |

Conclusion: The Future of Pyrrolidine Synthesis and Application

The journey of substituted pyrrolidine derivatives, from their discovery in medicinal plants to their rational design as life-saving drugs, is a compelling narrative of chemical innovation. The synthetic methodologies developed over the past century have provided chemists with a powerful arsenal to construct and functionalize this privileged scaffold with ever-increasing precision and efficiency. As our understanding of disease biology deepens, the demand for novel, highly specific therapeutic agents will continue to grow. The versatility, stereochemical richness, and favorable physicochemical properties of the pyrrolidine ring ensure that it will remain a central and indispensable motif in the future of drug discovery and development. The ongoing advancements in asymmetric catalysis and the exploration of novel synthetic disconnections promise to unlock even more efficient pathways to complex and valuable substituted pyrrolidine derivatives, paving the way for the next generation of innovative medicines.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. | Semantic Scholar [semanticscholar.org]

- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [ouci.dntb.gov.ua]

- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. repositorio.uam.es [repositorio.uam.es]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 18. researchgate.net [researchgate.net]

- 19. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. researchgate.net [researchgate.net]

The 4-Hydroxypyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry and Drug Discovery

Abstract

The 4-hydroxypyrrolidine scaffold is a cornerstone in the realm of medicinal chemistry, recognized for its prevalence in natural products and its remarkable versatility in the design of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of this privileged scaffold. We will traverse its fundamental structural features, its natural origins, and the synthetic strategies employed to access its diverse derivatives. The guide will then delve into the multifaceted biological activities of 4-hydroxypyrrolidine-containing molecules, including their roles as potent enzyme inhibitors, anticancer agents, and antiviral compounds, as well as their emerging applications in neuroscience. Accompanied by detailed experimental protocols for synthesis and biological evaluation, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding and practical insights into the enduring importance of the 4-hydroxypyrrolidine scaffold in the quest for novel therapeutics.

Introduction: The Architectural and Biological Significance of the 4-Hydroxypyrrolidine Scaffold

The Pyrrolidine Ring: A Cornerstone in Bioactive Molecules

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a recurring motif in a vast array of biologically active compounds.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical attribute for molecular recognition by biological targets.[1] This structural feature, coupled with the presence of a nitrogen atom that can act as a hydrogen bond acceptor or be functionalized, makes the pyrrolidine scaffold a highly sought-after component in drug design.

The Impact of 4-Hydroxylation: Stereochemistry and Functional Implications

The introduction of a hydroxyl group at the 4-position of the pyrrolidine ring profoundly influences its biological properties. The stereochemistry at this position, in conjunction with the stereocenter at the 2-position (in proline derivatives), gives rise to four possible stereoisomers. This stereochemical diversity is crucial for dictating the orientation of substituents and their interactions with target biomolecules. The hydroxyl group itself can act as a hydrogen bond donor and acceptor, further enhancing binding affinity and specificity.

"Privileged Scaffolds": The 4-Hydroxypyrrolidine Motif in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets.[3] The 4-hydroxypyrrolidine moiety is a quintessential example of such a scaffold. Its structural and functional attributes have been successfully exploited to develop drugs and clinical candidates for a wide range of diseases, underscoring its significance in medicinal chemistry.

Natural Occurrence and Biosynthesis

4-Hydroxyproline: A Key Component of Collagen

The most prominent natural occurrence of the 4-hydroxypyrrolidine scaffold is in the form of (2S,4R)-4-hydroxyproline, a major component of the protein collagen.[4] This modified amino acid is crucial for the stability of the collagen triple helix, primarily through its involvement in hydrogen bonding networks. The biosynthesis of hydroxyproline occurs as a post-translational modification of proline residues within procollagen, catalyzed by the enzyme prolyl hydroxylase.

Other Natural Products Harboring the 4-Hydroxypyrrolidine Moiety

Beyond collagen, the 4-hydroxypyrrolidine scaffold is found in a variety of other natural products, often contributing to their unique biological activities. These include certain alkaloids and other secondary metabolites with diverse pharmacological properties.

Synthetic Strategies: Accessing the 4-Hydroxypyrrolidine Core

The synthetic accessibility of the 4-hydroxypyrrolidine scaffold is a key factor in its widespread use in drug discovery.

Chiral Pool Synthesis from Hydroxyproline

Commercially available enantiopure forms of 4-hydroxyproline serve as versatile starting materials for the synthesis of a plethora of derivatives.[5][6][7] The existing stereocenters can be retained or inverted to generate the desired stereoisomers, and the carboxylate and amine functionalities provide convenient handles for further chemical modifications.

De Novo Synthesis and Functionalization

De novo synthetic routes offer greater flexibility in accessing a wider range of substitution patterns on the pyrrolidine ring.[3][8][9] These methods often involve cyclization reactions of acyclic precursors, allowing for the introduction of various functional groups at different positions of the scaffold.

Key Synthetic Protocol: Diastereoselective Synthesis of a Functionalized 4-Hydroxypyrrolidine

The ability to control the stereochemistry during synthesis is paramount. Diastereoselective synthetic methods, often employing chiral auxiliaries or catalysts, are crucial for obtaining enantiomerically pure 4-hydroxypyrrolidine derivatives.[1][2]

Biological Activities and Therapeutic Applications

The 4-hydroxypyrrolidine scaffold has been integrated into a multitude of molecules with diverse and potent biological activities.

Enzyme Inhibition: A Versatile Mode of Action

The rigid, three-dimensional structure of the 4-hydroxypyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors that can fit snugly into active sites.

Derivatives of 4-hydroxypyrrolidine have been successfully developed as inhibitors of viral neuraminidase, an essential enzyme for the release of new virus particles from infected cells.[5][6][10][11] These inhibitors mimic the natural substrate of the enzyme, sialic acid, and block its activity, thereby halting the spread of the virus.

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological processes, including cancer metastasis and inflammation.[12][13] 4-Hydroxypyrrolidine-based scaffolds have been utilized to design potent and selective MMP inhibitors, often incorporating a zinc-binding group to chelate the catalytic zinc ion in the enzyme's active site.[12][14][15][16]

The versatility of the 4-hydroxypyrrolidine scaffold extends to the inhibition of a wide range of other enzymes, including but not limited to, proteases, kinases, and phosphatases, highlighting its broad applicability in drug design.

Anticancer Activity

The 4-hydroxypyrrolidine scaffold is a prominent feature in many anticancer agents, contributing to their efficacy against various cancer types.

The anticancer mechanisms of 4-hydroxypyrrolidine derivatives are diverse and often target multiple pathways involved in cancer cell proliferation, survival, and metastasis. These can include the inhibition of key enzymes, disruption of protein-protein interactions, and induction of apoptosis.

SAR studies have been instrumental in optimizing the anticancer activity of 4-hydroxypyrrolidine-based compounds.[17][18] These studies have elucidated the importance of specific substituents and their stereochemical arrangement on the pyrrolidine ring for potent and selective anticancer effects.

The following table summarizes the in vitro anticancer activity of representative 4-hydroxypyrrolidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | HeLa (Cervical) | 0.32 | [19] |

| Compound B | HCT-116 (Colon) | Not specified | [19] |

| Compound C | MCF-7 (Breast) | 43.4 | [20] |

| Compound D | MDA-MB-231 (Breast) | 35.9 | [20] |

| Compound E | A549 (Lung) | 5.988 | [20] |

| Compound F | PC3 (Prostate) | Not specified | [19] |

| Compound G | HepG2 (Liver) | Not specified | [19] |

Antiviral Activity

The 4-hydroxypyrrolidine scaffold has demonstrated significant potential in the development of antiviral agents against a range of viruses.

Beyond influenza neuraminidase inhibitors, 4-hydroxypyrrolidine derivatives have shown activity against other viruses, including coronaviruses. Their mechanisms of action can involve inhibiting viral entry, replication, or other essential viral processes.

Systematic SAR studies have guided the design of 4-hydroxypyrrolidine-based antiviral agents with improved potency and broader activity spectra. These studies have highlighted the critical role of specific functional groups and their spatial orientation.

The following table presents the in vitro antiviral activity of selected 4-hydroxypyrrolidine derivatives.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound H | SARS-CoV-2 | Vero E6 | 1.4 - 5.2 | [21] |

| Compound I | Influenza A (H1N1) | MDCK | 48 pM | [22] |

| Compound J | Vesicular Stomatitis Virus (VSV) | HeLa | 130 pM | [22] |

| Compound K | SARS-CoV-2 | Not specified | 2.8 | [21] |

| Compound L | Influenza (multiple strains) | MDCK | 0.54 - 19.53 | [17] |

Applications in Neuroscience

The unique structural features of the 4-hydroxypyrrolidine scaffold have made it an attractive platform for developing therapies for central nervous system (CNS) disorders.

The ability of 4-hydroxypyrrolidine derivatives to cross the blood-brain barrier and interact with CNS targets has opened avenues for the treatment of various neurological and psychiatric conditions.[9][19][22]

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in neurodegenerative diseases.[23][24][25][26] Certain 4-hydroxypyrrolidine derivatives have been investigated as NMDA receptor antagonists, offering a potential therapeutic strategy for conditions like Alzheimer's disease.[27]

The biocompatibility and structural versatility of the 4-hydroxypyrrolidine scaffold have led to its use in the development of biomaterials for CNS regeneration.[9][19][22] These scaffolds can provide a supportive microenvironment for neural stem cell growth and differentiation, promoting tissue repair after injury.

Key Experimental Protocols

To facilitate further research and development in this area, this section provides detailed, step-by-step protocols for the synthesis of a representative 4-hydroxypyrrolidine derivative and for the evaluation of its anticancer and antiviral activities.

Synthesis Protocol: A Representative Synthesis of a 4-Hydroxypyrrolidine Derivative

This protocol describes a general method for the synthesis of a functionalized 4-hydroxypyrrolidine derivative starting from commercially available L-hydroxyproline.[3][28]

Step 1: Esterification of L-Hydroxyproline

-

To a stirred solution of methanol, add thionyl chloride dropwise at 0 °C.

-

Add L-hydroxyproline to the reaction mixture.

-

Heat the reaction to 40-50 °C and stir for 3-5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude L-hydroxyproline methyl ester.

Step 2: N-Boc Protection

-

Dissolve the crude L-hydroxyproline methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate and di-tert-butyl dicarbonate (Boc anhydride).

-

Stir the mixture at room temperature for 16-20 hours.

-

After the reaction is complete, extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-hydroxyproline methyl ester.

Step 3: Functionalization at the 4-Position (Example: Thiophenylation)

-

Dissolve Boc-L-hydroxyproline methyl ester, diphenyl disulfide, and tributylphosphine in toluene.

-

Heat the reaction mixture to 80-120 °C for 4-5 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and proceed to hydrolysis.

Step 4: Hydrolysis and Deprotection

-

Add 6M hydrochloric acid to the reaction mixture from Step 3.

-

Reflux the mixture at 110-120 °C for 5 hours to effect both hydrolysis of the ester and removal of the Boc protecting group.

-

Cool the reaction mixture and extract with ethyl acetate to remove organic impurities.

-

The aqueous layer, containing the desired product, can be concentrated and the product purified by recrystallization.

Caption: Synthetic workflow for a functionalized 4-hydroxypyrrolidine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][29][30][31][32]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for anticancer activity.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[33][34][35][36][37]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Complete cell culture medium

-

Test compound

-

Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Caption: Workflow of the plaque reduction assay for antiviral activity.

Future Perspectives and Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Matrix metalloproteinase inhibitors: a review on pharmacophore mapping and (Q)SARs results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics | MDPI [mdpi.com]

- 15. Pharmacophore modeling and 3D QSAR studies for prediction of matrix metalloproteinases inhibitory activity of hydroxamate derivatives [biori.periodikos.com.br]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. iipseries.org [iipseries.org]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 29. benchchem.com [benchchem.com]

- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 31. MTT assay protocol | Abcam [abcam.com]

- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 36. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

Stereoselective synthesis methods for pyrrolidine-containing drug precursors.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stereoselective Synthesis Methods for Pyrrolidine-Containing Drug Precursors

Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Pharmaceuticals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged structural motif in medicinal chemistry.[1][2] Its prevalence stems from its unique conformational properties, its ability to engage in hydrogen bonding, and its role as a versatile chiral scaffold. Pyrrolidine derivatives are found in a vast array of natural products, including essential amino acids like proline and hydroxyproline, as well as potent alkaloids such as nicotine and hygrine.[1][3] This natural precedent has inspired the incorporation of the pyrrolidine core into a multitude of synthetic drugs spanning diverse therapeutic areas.[3][4]

Examples of blockbuster drugs featuring this scaffold include the ACE inhibitor Captopril, the antiviral Asunaprevir, and the antibiotic Gemifloxacin.[3] The stereochemistry of the substituents on the pyrrolidine ring is often critical for biological activity, making the development of robust stereoselective synthetic methods a paramount challenge in drug discovery and development.[1] This guide provides an in-depth analysis of field-proven, stereoselective strategies for constructing chiral pyrrolidine precursors, focusing on the underlying principles, experimental causality, and practical applications. The methods are broadly classified based on the synthetic strategy employed to construct or functionalize the heterocyclic core.

Caption: Core strategies for stereoselective pyrrolidine synthesis.

Chapter 1: The Chiral Pool Approach - Leveraging Nature's Stereochemical Legacy

The most established and direct route to enantiopure pyrrolidine derivatives involves the modification of readily available chiral starting materials, primarily L-proline and L-4-hydroxyproline.[3][4] This strategy is powerful because the inherent stereocenters of the starting material serve as a foundation for subsequent stereocontrolled transformations.

Causality of Approach: The logic behind the chiral pool approach is efficiency. Instead of building chirality from scratch, a process that often requires complex catalysts and optimization, this method leverages the inexpensive and enantiomerically pure building blocks provided by nature. The synthetic challenge is shifted from creating stereocenters to modifying the existing scaffold without racemization.

A prime example is the synthesis of precursors for Avanafil (Stendra) , a PDE5 inhibitor. The synthesis commences with the reduction of (S)-proline to (S)-prolinol, a key chiral building block.[3][4]

Key Transformations and Applications

| Drug/Precursor | Chiral Pool Source | Key Transformation | Reference |

| Avanafil | (S)-Proline | Reduction to (S)-prolinol followed by condensation | [3] |

| Lincomycin | 4-Hydroxyproline | Multi-step functionalization and modification | [3] |

| Pasireotide | 4-Hydroxyproline | Derivatization and coupling for peptide synthesis | [3] |

| Anisomycin | 4-Hydroxyproline | Stereospecific manipulations of the hydroxyl group | [3] |

Experimental Protocol: Synthesis of (S)-prolinol, a Precursor for Avanafil

This protocol describes the reduction of L-proline, a foundational step in many chiral pool syntheses. The choice of reducing agent is critical; Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[4]

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Proline: (S)-proline (1.0 equivalent) is added portion-wise to the stirred suspension at 0 °C. Causality: The slow, cooled addition is crucial to control the exothermic reaction between the hydride and the carboxylic acid.

-

Reaction: The reaction mixture is then heated to reflux and stirred for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water at 0 °C. Trustworthiness: This specific Fieser workup method is a standard, reliable procedure for safely neutralizing excess LiAlH₄ and precipitating aluminum salts, simplifying filtration.

-

Isolation: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-prolinol.

-

Purification: The crude product can be purified by distillation or crystallization to afford (S)-prolinol as a white solid.

Chapter 2: Asymmetric [3+2] Cycloaddition - A Convergent Path to Complexity

The [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is one of the most powerful and atom-economical methods for constructing substituted pyrrolidine rings.[1][5] This reaction can generate up to four new contiguous stereocenters in a single step with high levels of control.[1][6]

Mechanistic Principle: The core of this strategy involves the in situ generation of a transient azomethine ylide, typically from the condensation of an α-amino acid ester (like a glycine derivative) with an aldehyde.[6] In the presence of a chiral catalyst, this ylide reacts with an alkene dipolarophile in a stereodefined manner. The catalyst, usually a metal complex with a chiral ligand, coordinates to the dipole, creating a chiral environment that dictates the facial selectivity of the approach to the alkene.

Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.

Catalyst Systems and Stereocontrol: The choice of metal and ligand is paramount for achieving high stereoselectivity. Copper(I) and Silver(I) catalysts are commonly used, often paired with chiral phosphine or phosphoramidite ligands.[1][7] These systems create a rigid catalytic pocket that controls both the endo/exo selectivity and the enantioselectivity of the cycloaddition.[2] For instance, palladium-catalyzed variants with novel phosphoramidite ligands have shown excellent yields and selectivities for the cycloaddition of trimethylenemethane (TMM) with imines.[7]

Comparative Data for Catalytic Systems

| Catalyst/Ligand System | Dipolarophile | Yield (%) | ee (%) | Diastereoselectivity | Reference |

| Ag(I) / Chiral Ligand | Heteroaromatic Olefin | High | >95 | endo selective | [2] |

| Cu(I) / Chiral Ligand | Heteroaromatic Olefin | High | >95 | exo selective | [2] |

| Pd(II) / Phosphoramidite | N-Boc Imines | >90 | >95 | High | [7] |

| Ag₂CO₃ | N-sulfinylazadienes | Good | N/A | High (dr > 95:5) | [6] |

Experimental Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is representative of the synthesis of densely substituted proline derivatives.[6]

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the silver catalyst (e.g., Ag₂CO₃, 5 mol%).

-

Reagent Addition: Add the imine (e.g., (S)-N-tert-butanesulfinyl imine, 1.0 equiv), the amino ester derivative (e.g., glycine α-imino ester, 1.2 equiv), and anhydrous solvent (e.g., CH₂Cl₂).

-

Reaction: Stir the mixture at the designated temperature (e.g., room temperature) for the required time (e.g., 24-48 hours). Monitor the reaction progress by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the highly substituted pyrrolidine product. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Chapter 3: Asymmetric Hydrogenation of Pyrroles - The Aromatic Reduction Strategy

The direct asymmetric hydrogenation of aromatic pyrrole rings to chiral pyrrolidines is a highly attractive and atom-economical strategy.[8] This approach avoids the need for pre-functionalized starting materials and instead builds chirality on a simple, flat aromatic precursor. However, the high aromaticity of the pyrrole ring and the potential for the product amine to poison the metal catalyst present significant challenges.[9]

Overcoming the Challenges: Success in this area has been achieved through the development of highly active and robust catalyst systems. Ruthenium and Rhodium catalysts paired with specific chiral bisphosphine ligands, such as PhTRAP and Duanphos , have proven particularly effective.[9][10][11] These catalysts operate under hydrogen pressure and can overcome the inherent stability of the aromatic ring. N-Boc protection of the pyrrole nitrogen is often employed to modulate reactivity and prevent catalyst inhibition.[10]

Caption: Asymmetric hydrogenation of a pyrrole to a pyrrolidine.

Performance of Key Hydrogenation Catalysts

| Substrate Type | Catalyst System | Yield (%) | ee (%) | Key Feature | Reference |

| N-Boc-2,3,5-trisubstituted pyrrole | Ru-(S,S)-(R,R)-PhTRAP | >90 | 93 - 99.7 | Creates three stereocenters with high control | [10] |

| 2,5-disubstituted unprotected pyrrole | Rh-(Rc, Sp)-Duanphos | 95 - 99 | 90 - 96 | Effective for unprotected pyrroles, forms 1-pyrrolines | [9] |

| N-Boc-pyrrole-2-carboxylate | Ru-PhTRAP | 92 | 79 | Forms proline derivative | [10] |

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation of an N-Boc-Pyrrole

This protocol is based on the highly enantioselective reduction of trisubstituted pyrroles.[10]

-

Catalyst Preparation: In a glovebox, a mixture of [Ru(cod)(methallyl)₂] (0.02 equiv) and the chiral ligand (e.g., (S,S)-(R,R)-PhTRAP, 0.022 equiv) in degassed solvent (e.g., methanol) is stirred at room temperature for 30 minutes.

-

Reaction Setup: The N-Boc protected pyrrole substrate (1.0 equiv) is dissolved in degassed methanol and added to the catalyst solution in a high-pressure autoclave.

-

Hydrogenation: The autoclave is sealed, purged several times with H₂, and then pressurized to the desired pressure (e.g., 30 atm H₂). The reaction is stirred vigorously at a specified temperature (e.g., 80 °C) for 24 hours.

-

Workup: After cooling and careful venting of the hydrogen, the solvent is removed under reduced pressure.

-

Purification and Analysis: The residue is purified by flash chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Chapter 4: Organocatalysis - The Metal-Free Frontier

Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis.[12][13] For pyrrolidine synthesis, this field leverages small, chiral organic molecules—often derived from proline itself—to catalyze stereoselective transformations under mild, metal-free conditions.[13][14]

Mechanism of Action: Enamine and Iminium Catalysis: Many pyrrolidine-based organocatalysts, such as the widely used diarylprolinol silyl ethers developed by Jørgensen and Hayashi, operate through aminocatalysis.[12][14][15] The secondary amine of the catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. This activation allows for a range of subsequent stereocontrolled reactions, such as conjugate additions to nitroolefins, which can be followed by an intramolecular cyclization to furnish the pyrrolidine ring.[15][16]

Caption: Organocatalytic cycle for pyrrolidine synthesis via Michael addition.

Advantages of Organocatalysis:

-

Low Toxicity: Avoids potentially toxic heavy metals, which is advantageous in pharmaceutical synthesis.[13]

-

Operational Simplicity: Reactions are often performed under aerobic conditions at room temperature without requiring inert atmospheres.[13][16]

-

Catalyst Availability: Many organocatalysts are derived from inexpensive chiral pool materials.

Experimental Protocol: Organocatalyzed Michael Addition/Cyclization

This protocol is representative of the synthesis of functionalized pyrrolidines using a diarylprolinol silyl ether catalyst.[15]

-